molecular formula C12H14O4 B1297837 dimethyl 2,2'-(1,4-phenylene)diacetate CAS No. 36076-25-2

dimethyl 2,2'-(1,4-phenylene)diacetate

Cat. No. B1297837
Key on ui cas rn: 36076-25-2
M. Wt: 222.24 g/mol
InChI Key: WDAIQYFBXLZOHA-UHFFFAOYSA-N
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Patent
US07071201B2

Procedure details

4-(2-Bromoethyl)benzaldehyde (3.245 g) was dissolved in tetrahydrofuran (60 ml). Under ice cooling, a 3 M solution (4.9 ml) of methylmagnesium bromide in diethyl ether was added dropwise thereinto and the resultant mixture was stirred for 1.5 hr. After adding water and ethyl acetate, the layers were separated and the organic layer was washed with brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was then purified by silica gel column chromatography (hexane/ethyl acetate system) to give the title compound (2.745 g) as a brown oil (yield: 83.8%).
Quantity
3.245 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
4.9 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
83.8%

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][C:4]1[CH:11]=[CH:10][C:7]([CH:8]=O)=[CH:6][CH:5]=1.C[Mg]Br.[OH2:15].[C:16]([O:19][CH2:20]C)(=[O:18])C.[O:22]1[CH2:26]CCC1>C(OCC)C>[C:7]1([CH2:8][C:16]([O:19][CH3:20])=[O:18])[CH:10]=[CH:11][C:4]([CH2:3][C:2]([O:22][CH3:26])=[O:15])=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
3.245 g
Type
reactant
Smiles
BrCCC1=CC=C(C=O)C=C1
Name
Quantity
60 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
solution
Quantity
4.9 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was then purified by silica gel column chromatography (hexane/ethyl acetate system)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)CC(=O)OC)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.745 g
YIELD: PERCENTYIELD 83.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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